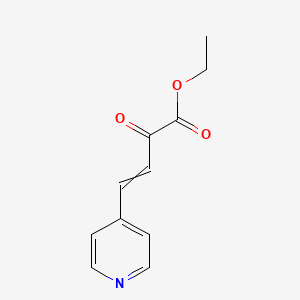

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate follows International Union of Pure and Applied Chemistry conventions for α,β-unsaturated carbonyl compounds containing heteroaromatic substituents. The compound carries the Chemical Abstracts Service registry number 497265-22-2, establishing its unique chemical identity within global databases. Alternative systematic names include ethyl 2-oxo-4-pyridin-4-ylbut-3-enoate, reflecting the positioning of the pyridine ring at the 4-position of the nitrogen-containing aromatic system.

The International Chemical Identifier key GXGHFPQMESFCKG-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System notation CCOC(=O)C(=O)C=CC1=CC=NC=C1 systematically describes the connectivity pattern, beginning with the ethyl ester group and progressing through the conjugated carbonyl system to the terminal pyridine ring. The compound also carries the Developmental Therapeutics Program National Cancer Institute identifier DTXSID00696482 and DTXCID40647231, indicating its presence in toxicological databases.

Database entries consistently identify this compound as a member of the but-3-enoate family, specifically characterized by the presence of both a ketone at the 2-position and a pyridin-4-yl substituent at the 4-position. The systematic numbering begins with the carbonyl carbon of the ester group, establishing the reference point for all subsequent positional assignments within the molecular framework.

Molecular Geometry and Conformational Analysis

The molecular geometry of ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate exhibits characteristic features of α,β-unsaturated carbonyl systems with extended conjugation. Computational analysis reveals a planar arrangement of the conjugated π-system, encompassing the ester carbonyl, the α-carbonyl group, the carbon-carbon double bond, and the pyridine aromatic ring. This planarity maximizes orbital overlap and stabilizes the extended conjugated system through delocalization of π-electron density.

The compound demonstrates significant conformational preferences due to the presence of multiple rotatable bonds, particularly around the ethyl ester group and the carbon-carbon single bonds adjacent to the conjugated system. Three-dimensional conformational analysis indicates preferred geometries that minimize steric interactions while maintaining optimal orbital overlap for conjugative stabilization. The pyridine ring adopts a coplanar arrangement with the butenoate backbone, facilitating maximum conjugative interaction between the aromatic π-system and the α,β-unsaturated carbonyl moiety.

Physical property measurements support the extended conjugated structure, with a refractive index of 1.557 indicating significant π-electron delocalization. The density of 1.181 g/cm³ reflects the compact molecular packing achievable through intermolecular interactions involving both the pyridine nitrogen and the carbonyl oxygen atoms. Boiling point determinations at 342.287°C under standard atmospheric pressure demonstrate the thermal stability of the conjugated system and the strength of intermolecular forces.

The partition coefficient logarithm value of 1.22700 indicates moderate lipophilicity, consistent with the presence of both hydrophobic aromatic regions and hydrophilic carbonyl functionalities. This balanced polarity profile influences both the compound's solubility characteristics and its potential for membrane permeation in biological systems.

Electronic Structure and Orbital Configuration

The electronic structure of ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate features an extended conjugated π-system that significantly influences its chemical reactivity and spectroscopic properties. The molecular orbital configuration encompasses contributions from the ester carbonyl, the α-ketone functionality, the alkene double bond, and the pyridine aromatic system, creating a delocalized electronic network spanning the entire molecular framework.

Frontier molecular orbital analysis reveals a lowest unoccupied molecular orbital primarily localized on the α,β-unsaturated carbonyl system, with significant contributions from the pyridine ring. This electronic distribution renders the compound susceptible to nucleophilic attack at the β-carbon position, consistent with the characteristic reactivity patterns observed for α,β-unsaturated carbonyl compounds. The electron-withdrawing nature of both the ester group and the pyridine nitrogen further activates the carbonyl centers toward nucleophilic addition reactions.

The highest occupied molecular orbital exhibits substantial π-character distributed across the conjugated system, with notable density on the pyridine ring and the carbon-carbon double bond. This orbital configuration facilitates electrophilic aromatic substitution reactions on the pyridine ring and enables participation in cycloaddition reactions involving the α,β-unsaturated system. The presence of the pyridine nitrogen introduces additional electronic complexity through its lone pair of electrons, which can participate in coordination bonding and hydrogen bonding interactions.

Spectroscopic analysis confirms the extended conjugation through characteristic absorption patterns in the ultraviolet-visible region. The electronic transitions correspond to π→π* excitations within the conjugated system, with bathochromic shifts relative to simple α,β-unsaturated carbonyl compounds due to the additional conjugative effects of the pyridine substituent. The infrared spectrum exhibits characteristic carbonyl stretching frequencies that reflect the electronic environment created by the extended conjugation and the electron-withdrawing substituents.

Tautomeric Possibilities and Resonance Stabilization

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate exhibits complex tautomeric behavior characteristic of α,β-unsaturated carbonyl compounds, with multiple possible tautomeric forms contributing to its overall chemical behavior. The compound can undergo keto-enol tautomerism at the α-carbonyl position, forming an enol tautomer that places a hydroxyl group at the 2-position of the butenoate backbone. This tautomerization process involves the migration of a hydrogen atom from the α-carbon to the carbonyl oxygen, accompanied by reorganization of the π-electron system.

The vinylogous nature of the α,β-unsaturated system extends the possibilities for tautomeric rearrangements beyond simple keto-enol interconversion. Gamma-hydrogen atoms on the pyridine-substituted carbon can participate in extended tautomeric processes, creating vinylogous enol forms that exhibit different electronic and steric properties compared to the parent ketone. These extended tautomeric forms benefit from additional resonance stabilization through conjugation with the pyridine aromatic system.

Resonance stabilization plays a crucial role in determining the relative stabilities of different tautomeric forms. The α,β-unsaturated carbonyl system provides significant resonance stabilization through delocalization of π-electron density across the conjugated framework. The presence of the electron-withdrawing pyridine substituent enhances this stabilization by providing additional sites for electron delocalization and by stabilizing negative charge development during tautomeric interconversion processes.

Experimental studies on related β-ketoester systems demonstrate that the equilibrium position between tautomeric forms can be influenced by solvent polarity, temperature, and the presence of coordinating species. In polar solvents, the enol forms may be stabilized through hydrogen bonding interactions with solvent molecules, while in nonpolar environments, the keto forms typically predominate due to their lower intrinsic energy. The pyridine nitrogen can participate in these solvent interactions, further modulating the tautomeric equilibrium through coordination or hydrogen bonding effects.

The kinetics of tautomeric interconversion involve proton transfer processes that can be catalyzed by both acids and bases. Base-catalyzed tautomerization proceeds through enolate intermediate formation, where the conjugate base benefits from extensive resonance stabilization across the π-system. Acid-catalyzed processes involve protonation of the carbonyl oxygen followed by hydrogen migration and reprotonation at the alternative site. The presence of the pyridine nitrogen introduces additional complexity by providing alternative protonation sites that can influence the mechanistic pathways and rates of tautomeric equilibration.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-4-pyridin-4-ylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10(13)4-3-9-5-7-12-8-6-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGHFPQMESFCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696482 | |

| Record name | Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497265-22-2 | |

| Record name | Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Grignard Addition Route (Analogous Method)

- Principle: Preparation of a Grignard reagent from a halogenated pyridine derivative followed by nucleophilic addition to diethyl acetoacetate or related esters.

- Example: For 2-oxo-4-phenylbutyrate synthesis, beta-bromophenylethane is converted to the Grignard reagent, which then reacts with diethyl acetoacetate derivatives.

- Challenges: Requires strictly anhydrous, oxygen-free conditions and low temperatures; side reactions can reduce yield.

- Potential Adaptation: Preparation of a 4-halopyridine Grignard reagent could be employed to synthesize Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate, but with increased complexity and cost.

Aldehyde Route with Esterification and Reduction

- Process: Aldol condensation between pyridine aldehyde and pyruvic acid derivatives, followed by acidification, esterification, and selective reduction.

- Pros: Stepwise control over intermediate formation.

- Cons: Multiple steps increase complexity and cost.

| Synthetic Route | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Aldol Condensation | Base-catalyzed, direct condensation | Simple, high yield, scalable | Requires base-sensitive conditions |

| Grignard Addition | Organomagnesium reagent formation | Potential for diverse substituents | Harsh conditions, side reactions |

| Multi-step Aldehyde Route | Stepwise synthesis with esterification | Good control over intermediates | Longer synthesis, more steps |

Research Findings and Optimization Notes

- Base Selection: Sodium ethoxide is preferred due to solubility and strong basicity; alternatives like potassium tert-butoxide may be used but can affect selectivity.

- Solvent Effects: Ethanol is common, but other alcohols or aprotic solvents can be used to tune reaction rates.

- Temperature Control: Reflux conditions optimize reaction kinetics; however, excessive heat may lead to side reactions or decomposition.

- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity product; chromatographic methods are employed for research-grade samples.

- Yield Optimization: Careful molar ratio control (slight excess of aldehyde or base) improves conversion and minimizes by-products.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Aldol Condensation | Ethyl acetoacetate + 4-pyridinecarboxaldehyde | NaOEt, reflux in ethanol | Simple, scalable, high yield | >70% | Standard industrial method |

| Grignard Addition (Analogous) | 4-halopyridine + Mg + diethyl acetoacetate | Anhydrous, low temp, inert atmosphere | Versatile but complex | Moderate | Requires strict conditions |

| Multi-step Aldehyde Route | Pyridine aldehyde + pyruvic acid + esterification | Multiple steps, acid/base catalysis | Controlled intermediates | Variable | Longer synthesis, more labor-intensive |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Wirkmechanismus

The mechanism of action of ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Lipophilicity and Polarity

- Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate: XLogP3 = 1.4, TPSA = 56.3 Ų .

- Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate: XLogP3 data unavailable, but the pyridin-3-yl group’s reduced symmetry may slightly increase polarity compared to the pyridin-4-yl isomer.

- Furan-3-yl analog : Furan’s lower basicity and reduced hydrogen-bonding capacity likely decrease TPSA and increase lipophilicity relative to pyridine-containing analogs.

Collision Cross-Section (CCS)

Predicted CCS values for Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate adducts (via ion mobility spectrometry) are:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.08118 | 145.0 |

| [M+Na]⁺ | 228.06312 | 156.4 |

| [M-H]⁻ | 204.06662 | 144.7 |

Electronic Effects

- Pyridin-4-yl vs. Pyridin-3-yl: The para-positioned nitrogen in the target compound creates a more symmetrical electron-withdrawing effect, enhancing conjugation across the enone system. In contrast, the meta-positioned nitrogen in the pyridin-3-yl analog introduces asymmetry, which may reduce resonance stabilization .

Biologische Aktivität

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate has the molecular formula C11H11NO3. It features a pyridine ring, which is known for its diverse biological activities. The compound's structure allows it to undergo various chemical reactions, including oxidation and reduction, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include modulation of enzyme activity related to cancer progression .

The biological activity of Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways that are crucial for cancer cell survival.

- Receptor Modulation : It can influence receptor activity, altering signaling pathways that lead to cell proliferation or apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By affecting ROS levels, the compound may induce oxidative stress in target cells, leading to cell death .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be a candidate for antibiotic development .

Study 2: Anticancer Activity

In a recent study evaluating its anticancer effects on human breast cancer cell lines (MCF7), Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate was found to reduce cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with increased apoptosis and decreased expression of anti-apoptotic proteins .

Comparative Analysis

To better understand the uniqueness of Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Ethyl 2-oxo-4-(pyridin-4-y)but-3-enoate | High | Moderate | Specific substitution pattern on pyridine |

| Ethyl 2-oxo-4-(pyridin-3-y)but-3-enoate | Moderate | Low | Different pyridine substitution |

| Methyl 2-oxo-4-(pyridin-4-y)but-3-enoate | Low | Moderate | Methyl group alters reactivity |

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between pyridine-4-carbaldehyde and ethyl acetoacetate under acidic or basic catalysis. For example, refluxing in ethanol with piperidine as a base (60–80°C, 6–12 hours) yields the α,β-unsaturated ketone ester . Optimization involves adjusting catalysts (e.g., NaOH vs. organocatalysts), solvent polarity, and temperature to enhance yields (typically 50–70%). Purity is confirmed by HPLC (>95%) and 1H/13C NMR (e.g., δ 8.5–8.7 ppm for pyridyl protons, δ 6.2–6.4 ppm for enone protons) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : To confirm the enone (C=O at ~170 ppm in 13C NMR) and pyridyl moieties.

- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 220.1).

- FTIR : Absorption bands at ~1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (α,β-unsaturated ketone) .

- X-ray crystallography (if crystals are obtained): SHELX software is used for refinement, with R-factors <0.05 indicating high accuracy .

Advanced Reaction Mechanisms and Selectivity

Q. Q3. What mechanistic insights exist for the compound’s reactivity in nucleophilic additions or cycloadditions?

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols) via a conjugate addition mechanism. For example, reaction with benzylamine in THF at 0°C yields Ethyl 2-oxo-4-(pyridin-4-yl)-3-(benzylamino)butanoate. Density Functional Theory (DFT) studies reveal that the pyridyl group’s electron-withdrawing nature polarizes the enone, enhancing electrophilicity at the β-carbon . Selectivity for 1,4-addition over 1,2-addition is confirmed by monitoring reaction kinetics via UV-Vis spectroscopy .

Q. Q4. How does the pyridin-4-yl substituent influence regioselectivity in Diels-Alder reactions?

In Diels-Alder reactions with dienes (e.g., cyclopentadiene), the compound acts as a dienophile. The pyridin-4-yl group’s electronic effects favor endo transition states, as shown by computational modeling (Gaussian 09, B3LYP/6-31G*). Experimental yields of endo products exceed 80% in toluene at 110°C, confirmed by NOESY NMR (spatial proximity of pyridyl and diene protons) .

Biological Activity and Target Interactions

Q. Q5. What in vitro assays are used to evaluate the compound’s antimicrobial potential?

Standard assays include:

- Microdilution broth assays against E. coli and S. aureus (MIC values typically 25–50 µg/mL).

- Time-kill curves to assess bactericidal kinetics.

- Molecular docking (AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase (FabI), with binding energies ≤−7.5 kcal/mol .

Q. Q6. How does structural modification of the enone or ester group affect anticancer activity?

Reduction of the ketone to a hydroxyl group (using NaBH4) abolishes activity against MCF-7 cells (IC50 >100 µM vs. 15 µM for parent compound), indicating the enone’s critical role. Ester hydrolysis to the carboxylic acid (via NaOH/EtOH) reduces cell permeability, confirmed by Caco-2 monolayer assays (Papp <1 × 10⁻⁶ cm/s) .

Stability and Degradation Pathways

Q. Q7. What are the dominant degradation pathways under accelerated stability conditions?

Under 40°C/75% RH for 4 weeks, the compound undergoes:

- Hydrolysis : Ester cleavage to 2-oxo-4-(pyridin-4-yl)but-3-enoic acid (HPLC retention time shift from 8.2 to 5.5 min).

- Photo-oxidation : Formation of a 4-pyridyl epoxide, identified by LC-MS/MS (m/z 236.1) .

Q. Q8. How can degradation be mitigated during long-term storage?

Store under argon at −20°C in amber vials. Adding antioxidants (e.g., BHT, 0.01% w/w) reduces oxidation by 90%, as quantified by HPLC-UV .

Data Contradictions and Reproducibility

Q. Q9. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

Discrepancies arise from polymorphic forms. DSC analysis reveals two melting endotherms (95°C and 110°C), suggesting enantiotropic polymorphism. The high-melting form has lower solubility in ethanol (1.2 mg/mL vs. 5.8 mg/mL for the low-melting form) .

Q. Q10. How can researchers resolve inconsistencies in biological activity across studies?

Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and validate compound purity via HPLC-ELSD . Batch-to-batch variability (e.g., residual catalyst traces) is minimized using flash chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.